molecular formula C6H11N5S B3051727 N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine CAS No. 35610-09-4

N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine

Cat. No.: B3051727
CAS No.: 35610-09-4
M. Wt: 185.25 g/mol
InChI Key: BSVZMVMAYPPOBI-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features dimethyl and methylthio substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with dimethylamine and methylthiol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction conditions. Large-scale reactors equipped with temperature control and efficient mixing are used to ensure uniformity and high yield. The reaction mixture is typically purified using techniques such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in the binding affinity and specificity of the compound. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    N2,N2-dimethyl-6-(ethylthio)-1,3,5-triazine-2,4-diamine: Contains an ethylthio group instead of a methylthio group, leading to variations in its biological activity.

    N2,N2-dimethyl-6-(methylsulfonyl)-1,3,5-triazine-2,4-diamine: Features a methylsulfonyl group, which affects its oxidation state and reactivity.

Uniqueness

N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N,2-N-dimethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZMVMAYPPOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369414
Record name N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35610-09-4
Record name N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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